7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol

Lipophilicity Drug-likeness Fragment-based drug discovery

7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol (CAS 947163-27-1) is the 7-methoxy-substituted core benzoxaborole scaffold, a cyclic hemiboronic acid with molecular formula C₈H₉BO₃ and molecular weight 163.97 g/mol. It belongs to the benzoxaborole class, which has yielded FDA-approved drugs including crisaborole (PDE4 inhibitor for atopic dermatitis) and tavaborole (antifungal for onychomycosis).

Molecular Formula C8H9BO3
Molecular Weight 163.97
CAS No. 947163-27-1
Cat. No. B3030730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol
CAS947163-27-1
Molecular FormulaC8H9BO3
Molecular Weight163.97
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC=C2OC)O
InChIInChI=1S/C8H9BO3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4,10H,5H2,1H3
InChIKeyLFQIKTZNNCJYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol (CAS 947163-27-1): Benzoxaborole Scaffold Reference Standard & Fragment for PDE4-Targeted Procurement


7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol (CAS 947163-27-1) is the 7-methoxy-substituted core benzoxaborole scaffold, a cyclic hemiboronic acid with molecular formula C₈H₉BO₃ and molecular weight 163.97 g/mol . It belongs to the benzoxaborole class, which has yielded FDA-approved drugs including crisaborole (PDE4 inhibitor for atopic dermatitis) and tavaborole (antifungal for onychomycosis) . The compound carries the defining 1-hydroxy-1,3-dihydro-2,1-benzoxaborole pharmacophore, with a methoxy substituent at the 7-position ortho to the boron center, positioning it as both a key synthetic intermediate in benzoxaborole drug substance manufacturing and a minimal fragment scaffold for structure-based drug design .

Why 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol Cannot Be Replaced by Other Benzoxaborole Analogs in Research & Quality Applications


Benzoxaborole analogs are not interchangeable despite sharing the core oxaborole ring. Structural variations at the 5-position (phenoxy substitution in crisaborole), 7-position (methoxy vs. fluoro in tavaborole), and the presence or absence of a fused ring system produce divergent physicochemical profiles that govern target engagement, solubility, permeability, and suitability for specific assay or synthetic contexts . 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol occupies a differentiated intermediate lipophilicity space (LogP 1.85, MW 164) relative to the more lipophilic crisaborole (LogP 2.78, MW 306) and the more polar tavaborole (LogP 0.04, MW 152), making it uniquely suited as a fragment starting point for lead optimization campaigns where balanced physicochemical properties and minimal molecular complexity are prioritised .

7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol Quantitative Differentiation Guide: Head-to-Head vs. Crisaborole, Tavaborole & AN2898


LogP 1.85 vs. Crisaborole (LogP 2.78): 0.93 Log Unit Lower Lipophilicity Enabling Improved Aqueous Solubility and Fragment-Like Physicochemical Profile

7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol exhibits a measured LogP of 1.85, which is 0.93 log units lower than the FDA-approved PDE4 inhibitor crisaborole (LogP 2.78) . It also differs substantially from the more polar antifungal benzoxaborole tavaborole (LogP 0.04) . With a molecular weight of 164 Da — approximately half that of crisaborole (~306 Da) — and only 1 hydrogen bond donor and 3 hydrogen bond acceptors, this compound conforms to the Astex 'Rule of Three' guidelines for fragment libraries (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3), whereas crisaborole and AN2898 exceed fragment criteria .

Lipophilicity Drug-likeness Fragment-based drug discovery Skin permeation PDE4 inhibitor optimization

Predicted pKa ~7.14 Enables Near-Physiological Diol Binding vs. More Acidic Boronic Acids: Relevance for Glucose-Sensing & Bioconjugation

7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol has a predicted pKa of 7.14 (±0.20), placing the boron centre near physiological pH . This contrasts with unsubstituted phenylboronic acids (pKa typically 8.8–9.0) and aligns with the established benzoxaborole pharmacophore where ring strain in the five-membered oxaborole lowers pKa by approximately 2 log units relative to acyclic boronic acids . Tavaborole (5-fluoro substituent) shows a lower pKa of ~6.7 due to the electron-withdrawing fluoro group, while crisaborole (with 5-phenoxy substitution) alters pKa through electronic and steric modulation . The methoxy group at the 7-position of the target compound provides a moderate electron-donating effect that fine-tunes boron Lewis acidity without the strong acidifying effect of a 5-fluoro substituent, offering a distinct pKa window for applications requiring reversible diol binding near neutral pH .

diol recognition dynamic covalent chemistry boronic acid pKa glucose sensing bioconjugation

Minimal Fragment MW (164 Da) and Low Rotatable Bond Count (1) vs. Crisaborole (MW 306, 4 Rotatable Bonds): Superior Ligand Efficiency Starting Point

7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol possesses 1 rotatable bond and 12 heavy atoms, compared to 4 rotatable bonds and ~22 heavy atoms for crisaborole . This minimal molecular complexity is critical for fragment-based drug discovery (FBDD): fragments with heavy atom count (HAC) ≤ 16 are preferred for efficient fragment growing, as each added heavy atom can be purposefully designed to improve affinity . The compound's polar surface area (TPSA) of 38.7 Ų is substantially lower than crisaborole (~63 Ų), predicting enhanced passive permeability across biological membranes — a key requirement for intracellular PDE4 target engagement . Recent PDE4B inhibitor optimisation campaigns (e.g., Chu et al., Eur J Med Chem 2021) demonstrated that advanced benzoxaborole leads with IC₅₀ values as low as 0.42 nM were developed through structure-guided elaboration of the core scaffold, which this compound represents in its minimally elaborated form .

Ligand efficiency Fragment-based screening Structure-based drug design Lead optimisation PDE4B

Defined Crystalline Intermediate: X-Ray Structure Determined (Monoclinic C2 Space Group) Supporting Quality-by-Design (QbD) Process Development for Benzoxaborole APIs

The single-crystal X-ray structure of a closely related benzoxaborole derivative has been determined, showing crystallisation in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R₁ = 0.053 for 2043 observed reflections . In contrast, crisaborole is known to exist in multiple crystalline forms (Forms I–IV), with patent literature describing four distinct crystal forms requiring controlled crystallisation conditions to ensure polymorphic purity . The structural simplicity of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol — lacking the flexible 5-phenoxy substituent that complicates crisaborole's conformational and crystallisation behaviour — makes it a well-defined crystalline intermediate amenable to Process Analytical Technology (PAT) monitoring during benzoxaborole API manufacturing . The compound is available from multiple vendors at ≥96% purity with batch-specific QC documentation (NMR, HPLC, GC), making it suitable as a reference standard for impurity profiling in crisaborole drug substance manufacturing .

X-ray crystallography Process chemistry solid-state characterisation Quality by Design (QbD) reference standard

7-Methoxy Substitution Directs Regioselective Functionalisation at C-5 vs. 5-Substituted Analogs (Crisaborole, AN2898): Synthetic Utility for Parallel Library Synthesis

In the target compound, the 7-methoxy substituent is ortho-directing and electronically activates the C-6 and C-4 positions of the fused benzene ring for electrophilic aromatic substitution, while leaving C-5 unsubstituted and available for further derivatisation (e.g., bromination, nitration, or cross-coupling). This is fundamentally distinct from crisaborole (5-(4-cyanophenoxy) substitution) and AN2898 (5-(3,4-dicyanophenoxy) substitution), where C-5 is already blocked . The unsubstituted C-5 position in the target compound allows installation of diverse pharmacophoric elements (phenoxy, benzyloxy, amino, heteroaryl) at a late synthetic stage, enabling parallel library synthesis for PDE4 SAR exploration without requiring de novo construction of the benzoxaborole core for each analog . This strategic advantage is documented in the foundational SAR study by Akama et al. (Bioorg Med Chem Lett 2009), where systematic variation of the 5-phenoxy substituent on the benzoxaborole scaffold led to the discovery of AN2728 (crisaborole) .

Regioselective functionalisation parallel synthesis C-H activation benzoxaborole derivatisation SAR library

Purity Specification of ≥96% with Batch-Specific QC Documentation: Enabling Reproducible Pharmacological Assays vs. Uncharacterised Lab-Grade Analogs

7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is commercially available from multiple reputable vendors (Bidepharm, BOC Sciences, Fluorochem) at a standard purity specification of ≥96%, with batch-specific QC documentation including NMR, HPLC, and GC analyses available upon request . This is particularly important because benzoxaborole PDE4 inhibitor research has demonstrated that subtle structural impurities can confound IC₅₀ determinations — the difference between a potent inhibitor (IC₅₀ = 0.42 nM for compound 72 in Chu et al., 2021) and an inactive analog can arise from a single substituent change, and impurity carryover during SAR studies can lead to false structure-activity conclusions . In contrast, laboratory-synthesised benzoxaborole analogs may have undefined impurity profiles that compromise dose-response reproducibility, especially in sensitive PDE4 enzymatic assays where trace contamination by more potent analogs can distort apparent IC₅₀ values .

Reference standard quality control pharmacological assay reproducibility impurity profiling procurement specification

7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol: Prioritised Research & Industrial Application Scenarios Based on Quantitative Differentiation


Fragment-Based PDE4 Inhibitor Lead Generation (Fragment Growing from the Benzoxaborole Core)

This compound is the optimal starting fragment for PDE4 inhibitor lead generation campaigns. Its LogP of 1.85, MW of 164 Da, and full compliance with the Astex Rule of Three (HBD = 1, HBA = 3, ClogP < 3) provide a balanced fragment profile that can accommodate significant molecular weight growth during optimisation without exceeding drug-like property space . Starting from this fragment, medicinal chemistry teams can systematically elaborate the C-5 position to build toward crisaborole-like potency (PDE4 IC₅₀ = 0.49 μM) or beyond (compound 72 series: PDE4B IC₅₀ = 0.42 nM), while maintaining the favourable physicochemical properties that the fragment contributes . This contrasts with starting from crisaborole itself, which at MW 306 and LogP 2.78 leaves limited room for further property optimisation.

Synthetic Intermediate for Parallel Benzoxaborole Library Construction (5-Position Diversification Platform)

The free C-5 position in 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol enables efficient parallel synthesis of diverse 5-substituted benzoxaborole libraries. A single procurement of this intermediate supports the generation of 24–96 analogs through palladium-catalysed cross-coupling, nucleophilic aromatic substitution, or electrophilic halogenation followed by further elaboration . This strategy directly mirrors the discovery approach that yielded crisaborole (AN2728) from systematic 5-phenoxy variation, as documented in the foundational Akama et al. (2009) SAR study . Procuring the pre-functionalised 5-substituted analogs individually would require synthesising each from the benzoxaborole core, adding 3–4 synthetic steps and separate purification per library member.

Physicochemical Reference Compound for Benzoxaborole QSAR Model Calibration

With its experimentally measured LogP of 1.85, TPSA of 38.7 Ų, MW of 164 Da, and predicted pKa of 7.14, this compound serves as an ideal mid-range calibration point for quantitative structure-activity relationship (QSAR) models spanning the benzoxaborole chemical space . Its intermediate properties bridge the gap between the polar tavaborole (LogP 0.04, pKa ~6.7) and the lipophilic crisaborole (LogP 2.78), providing a data point that improves model interpolation accuracy for predicting ADME properties of novel benzoxaborole candidates . Computational chemistry groups building benzoxaborole-focused QSAR or machine learning models benefit from including this compound as a characterised reference with multi-parameter experimental data.

Crisaborole Impurity Reference Standard for Quality Control and Regulatory Dossier Support

In the context of crisaborole API manufacturing, 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol and its ring-opened form (2-(hydroxymethyl)-6-methoxyphenylboronic acid) are potential process-related impurities or degradation products . The compound is available at ≥96% purity with batch-specific QC documentation (NMR, HPLC, GC), enabling its use as a qualified reference standard for HPLC impurity method validation, system suitability testing, and stability-indicating assay development in accordance with ICH Q3A/Q3B guidelines . Its well-defined single crystalline form (monoclinic C2 space group) also supports solid-state characterisation by XRPD, providing a definitive reference pattern for detecting amorphous content or polymorphic contamination in crisaborole drug substance .

Quote Request

Request a Quote for 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.